ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate
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Overview
Description
Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-3-carboxylate is a quinolone derivative, a class of compounds known for their significant pharmacological activities Quinolones are widely recognized for their antibacterial properties, and many derivatives have been developed as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-3-carboxylate typically involves the condensation of aniline derivatives with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in the presence of acetic acid or another acidic catalyst to facilitate the cyclization process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinoline derivatives, each with distinct pharmacological properties .
Scientific Research Applications
Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.
Medicine: Research focuses on its antibacterial, anticancer, and anti-inflammatory properties, exploring its potential as a lead compound for drug development.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable quinoline structure
Mechanism of Action
The mechanism of action of ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate
Uniqueness
Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-3-carboxylate stands out due to its phenyl substitution at the 6-position, which enhances its pharmacological properties. This substitution can improve its binding affinity to target enzymes and increase its overall biological activity compared to other quinoline derivatives .
Biological Activity
Ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antiviral properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a fused ring system that contributes to its biological activity. The presence of the carboxylate group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives, including this compound, as antiproliferative agents targeting cancer cells.
The compound has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. By targeting the ATP binding site of VEGFR-2, these derivatives can effectively suppress tumor growth and metastasis. A study demonstrated that modifications at position 6 of the quinolone ring enhance binding affinity to key amino acids in the active site of VEGFR-2, leading to increased antiproliferative activity .
Case Study: In Vitro Evaluation
In vitro assays conducted on various cancer cell lines revealed that this compound exhibits significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. Table 1 summarizes the cytotoxic effects observed in different cancer cell lines.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 12.5 | VEGFR inhibition |
A549 (Lung) | 15.0 | Induction of apoptosis |
HeLa (Cervical) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
This compound has also demonstrated notable antimicrobial properties against various bacterial strains.
Antibacterial Properties
Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial effects, particularly against resistant strains.
Bacterial Strain | MIC (mg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.5 | Strongly inhibitory |
Escherichia coli | 0.8 | Moderately inhibitory |
Pseudomonas aeruginosa | 1.0 | Weakly inhibitory |
Antiviral Activity
Emerging studies have explored the antiviral potential of this compound, particularly against RNA viruses such as SARS-CoV and HIV.
The compound has been identified as a selective inhibitor of viral proteases, which are essential for viral replication. In vitro tests showed that it protects host cells from virus-induced cytopathic effects, with EC50 values indicating effective viral load reduction .
Case Study: HIV Inhibition
In a study evaluating HIV integrase inhibitors, derivatives related to this compound exhibited significant antiviral activity with IC50 values as low as 7.2 nM, showcasing their potential as therapeutic agents against HIV .
Properties
CAS No. |
35957-27-8 |
---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H15NO3/c1-2-22-18(21)15-11-19-16-9-8-13(10-14(16)17(15)20)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20) |
InChI Key |
PYYHPBRJRWWZJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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